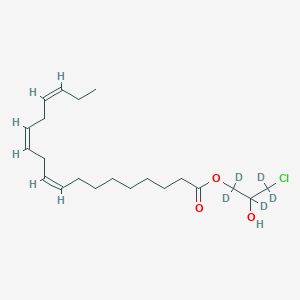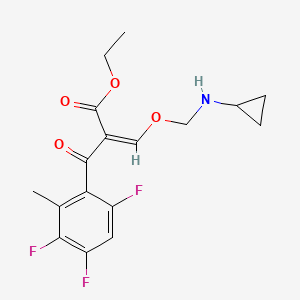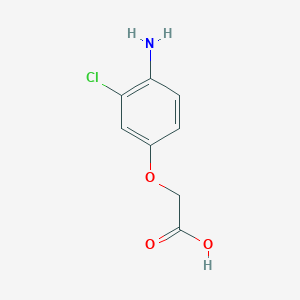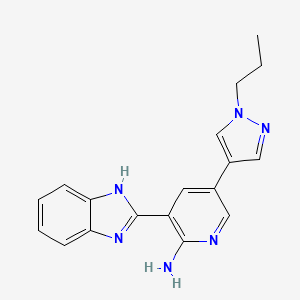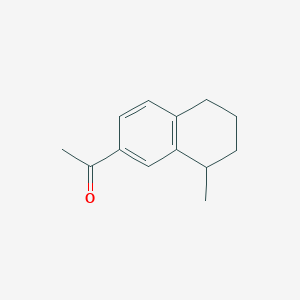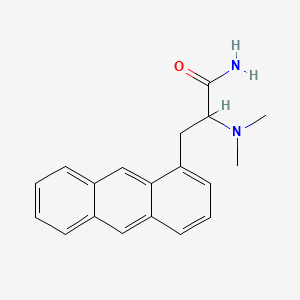
(S)-3-(Anthracen-1-yl)-2-(dimethylamino)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(Anthracen-1-yl)-2-(dimethylamino)propanamide is a complex organic compound featuring an anthracene moiety, a dimethylamino group, and a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Anthracen-1-yl)-2-(dimethylamino)propanamide typically involves the following steps:
Formation of the Anthracene Derivative: The anthracene core is functionalized at specific positions to introduce reactive groups.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced through nucleophilic substitution reactions.
Formation of the Propanamide Backbone: The final step involves the formation of the propanamide backbone through amide bond formation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-(Anthracen-1-yl)-2-(dimethylamino)propanamide can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Various substituted anthracene derivatives.
Aplicaciones Científicas De Investigación
(S)-3-(Anthracen-1-yl)-2-(dimethylamino)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of (S)-3-(Anthracen-1-yl)-2-(dimethylamino)propanamide involves its interaction with specific molecular targets. The anthracene moiety can intercalate with DNA, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of biological pathways and molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Anthracene Derivatives: Compounds such as anthraquinone and anthracene-9-carboxylic acid share structural similarities.
Dimethylamino Compounds: Compounds like dimethylaminopyridine and dimethylaminobenzene have similar functional groups.
Uniqueness
(S)-3-(Anthracen-1-yl)-2-(dimethylamino)propanamide is unique due to the combination of the anthracene moiety and the dimethylamino group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various scientific fields.
Propiedades
Fórmula molecular |
C19H20N2O |
|---|---|
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
3-anthracen-1-yl-2-(dimethylamino)propanamide |
InChI |
InChI=1S/C19H20N2O/c1-21(2)18(19(20)22)12-16-9-5-8-15-10-13-6-3-4-7-14(13)11-17(15)16/h3-11,18H,12H2,1-2H3,(H2,20,22) |
Clave InChI |
LECUHSKWDLNQEZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(CC1=CC=CC2=CC3=CC=CC=C3C=C21)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(alphaR)-alpha-Methyl-N-[3-[4-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine Hydrochloride Salt](/img/structure/B13859616.png)
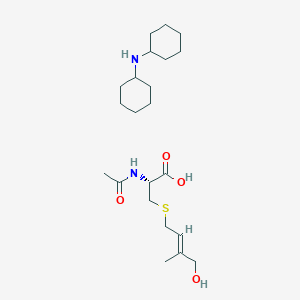
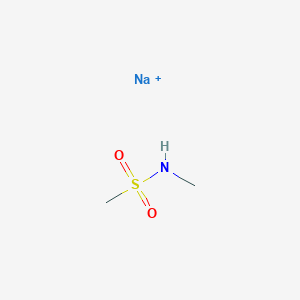
![3-[Benzyl(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B13859626.png)

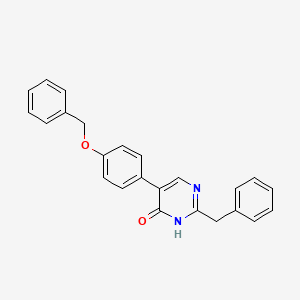
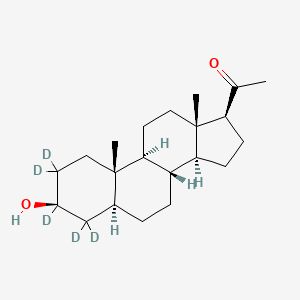
![[(8S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13859651.png)
![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[cyano-(1-hydroxycyclohexyl)methyl]phenoxy]oxane-2-carboxylate](/img/structure/B13859666.png)
